N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound features a benzo[b]thiophen-3-yl moiety linked via a 2-hydroxyethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the benzo[b]thiophene core contributes to aromatic stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-11-5-7-12(8-6-11)27(23,24)21-9-15(22)14-10-26-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAUOBDZJNDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzo[b]thiophene vs. Benzo[d]thiazole/Thiophene: The benzo[b]thiophene in the target compound differs from benzo[d]thiazole-thiophene hybrids (e.g., compounds 85–93 in ) by sulfur placement and aromaticity.
Sulfonamide Substituents
- Trifluoromethoxy vs. Halogen/Pyrazole/Morpholine :
The 4-(trifluoromethoxy) group in the target compound contrasts with halogen (e.g., Cl, Br in ) or heterocyclic substituents (e.g., morpholine in compound 87, ). The trifluoromethoxy group offers steric and electronic advantages, such as increased resistance to oxidative metabolism compared to halogens .
Spectroscopic and Physicochemical Properties
NMR and IR Data
- Aromatic Proton Shifts :
The target compound’s aromatic protons adjacent to the sulfonamide group are expected near δ 7.8–7.9 (cf. δ 7.89 in compound 4, ), while the benzo[b]thiophene protons may resonate at δ 7.35–7.82, as seen in similar structures . - Hydroxyethyl Group :
The -CH2OH protons would show signals near δ 3.5–4.0, comparable to hydroxyethyl chains in ’s compounds (δ 3.6–3.7) .
LogP and Solubility
Enzyme Inhibition Potential
- Anthrax Lethal Factor (LF) Inhibition :
Compounds with benzo[d]thiazole-thiophene cores () exhibit LF inhibition, suggesting the target’s benzo[b]thiophene may offer a unique binding profile. The hydroxyethyl chain could enhance solubility, improving bioavailability compared to methyl-substituted analogs .
Receptor Binding
- D3 Receptor Affinity :
’s benzamide derivatives show receptor binding modulated by piperazine substituents. The target’s sulfonamide group may similarly interact with polar residues in receptor pockets, though its bulkier benzo[b]thiophene could reduce affinity compared to smaller heterocycles .
Data Tables
Table 1: Comparison of Key Structural Features
Preparation Methods
Nitrobenzene Derivative Functionalization
The para-substituted trifluoromethoxy group is introduced via nucleophilic aromatic substitution (NAS) on 4-nitrobenzotrifluoride. A modified method from DE19543323A1 is adapted for the para position:
Reaction Conditions
Sulfonation and Ammonolysis
- Sulfonation : Treat 4-(trifluoromethoxy)benzene with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours.
- Ammonolysis : React the sulfonyl chloride intermediate with aqueous ammonia (NH₃) at 25°C, yielding 4-(trifluoromethoxy)benzenesulfonamide.
- Purity : >98% (HPLC), confirmed via $$ ^1\text{H NMR} $$ (δ 7.89 ppm, aromatic protons).
Preparation of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
Benzo[b]thiophen-3-yl Ketone Synthesis
The benzo[b]thiophene core is constructed via Friedel-Crafts acylation:
Epoxidation and Ring-Opening
- Epoxidation : Treat 3-acetylbenzo[b]thiophene with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C.
- Aminolysis : React the epoxide with aqueous ammonia (NH₃) to form 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine.
Coupling of Sulfonamide and Amine Intermediates
Sulfonamide Activation
The sulfonamide is activated as a sulfonyl chloride for nucleophilic substitution:
Amine Coupling
- Reaction : Combine sulfonyl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in THF with triethylamine (Et₃N) as base.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
| Technique | Key Data |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 7.92 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, -OH), 3.74 (m, 2H, -CH₂-) |
| $$ ^{13}\text{C NMR} $$ | δ 154.2 (C-O-CF₃), 122.4 (q, J=320 Hz, CF₃) |
| HRMS | [M+H]⁺: 415.0982 (calc. 415.0979) |
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting flow chemistry for sulfonamide activation reduces reaction time:
Cost Optimization
- Trifluoromethoxy Source : KOCF₃ recycled via distillation (85% recovery).
- Catalyst Reuse : AlCl₃ recovered via aqueous workup (3 cycles without activity loss).
Challenges and Alternative Routes
Amine Stability
The hydroxyethylamine intermediate is prone to oxidation. Stabilization via tert-butyldimethylsilyl (TBDMS) protection increases yield to 74%.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reagents are involved?
Answer:
The synthesis typically involves multi-step organic reactions starting with the preparation of benzo[b]thiophene and benzenesulfonamide intermediates. Key steps include:
- Coupling reactions : Thiophene derivatives are coupled with hydroxyethylamine intermediates using nucleophilic substitution or Mitsunobu reactions (for hydroxyl group introduction) .
- Sulfonylation : Reaction of the amine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Critical reagents : Sulfonyl chlorides, organometallic catalysts (e.g., Pd(PPh₃)₄ for coupling), and bases like Na₂CO₃ or LiAlH₄ for deprotonation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Essential for confirming the structure, particularly the hydroxyethyl group (δ ~4.5 ppm for -CH(OH)-) and trifluoromethoxy substituent (δ ~7.5–8.5 ppm for aromatic protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for the trifluoromethoxy group (mass defect due to fluorine) .
- IR Spectroscopy : Identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
Advanced: How can conflicting data in synthetic yields be resolved when scaling up reactions?
Answer:
Discrepancies often arise from:
- Reagent purity : Trace moisture in solvents or sulfonyl chlorides can reduce yields. Use anhydrous conditions and freshly distilled reagents .
- Temperature control : Exothermic reactions (e.g., sulfonylation) require precise cooling (0–5°C) to avoid side products like sulfones .
- Catalyst optimization : For coupling steps, replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems to improve efficiency at scale .
Validation : Conduct small-scale DOE (Design of Experiments) to identify critical parameters before scaling .
Advanced: What strategies are used to analyze and mitigate side reactions during sulfonamide formation?
Answer:
Common side reactions include:
- Over-sulfonylation : Competing N,N-disubstitution. Mitigate by using a 1:1 molar ratio of amine to sulfonyl chloride and slow addition rates .
- Hydrolysis of trifluoromethoxy group : Avoid aqueous workup at high pH; use brine washes instead of NaOH .
Analytical tools : - HPLC-MS : Monitor reaction progress and detect sulfonic acid byproducts (retention time shifts).
- ¹⁹F NMR : Track trifluoromethoxy stability (single peak at δ ~-58 ppm) .
Basic: What biological targets or pathways are associated with this compound?
Answer:
While specific targets require further validation, structurally analogous sulfonamides show:
- Enzyme inhibition : Interaction with carbonic anhydrases or proteases due to sulfonamide’s zinc-binding motif .
- Receptor modulation : Benzo[b]thiophene moieties may target GPCRs or nuclear receptors (e.g., estrogen receptors) .
Screening methods : Use SPR (Surface Plasmon Resonance) for binding affinity assays or enzymatic activity kits (e.g., fluorescence-based) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
Focus on:
- Trifluoromethoxy positioning : Replace with -OCF₃ or -SCF₃ to alter electron-withdrawing effects and metabolic stability .
- Hydroxyethyl substitution : Introduce branching (e.g., -CH(CH₃)OH) to enhance stereoselective binding .
- Benzo[b]thiophene modifications : Incorporate halogens (e.g., Cl at position 5) to improve lipophilicity and target engagement .
Validation : Molecular docking (e.g., AutoDock Vina) to predict binding poses against homology models of targets .
Basic: What are the stability considerations for this compound under storage or experimental conditions?
Answer:
- Light sensitivity : Degrades via photooxidation of the thiophene ring. Store in amber vials at -20°C .
- Hydrolysis : The sulfonamide bond is stable in acidic conditions but may cleave in basic buffers (pH > 9). Use neutral buffers for biological assays .
- Hygroscopicity : The hydroxyethyl group absorbs moisture; store under inert gas (N₂ or Ar) .
Advanced: How can computational methods resolve ambiguities in NMR assignments for this compound?
Answer:
- DFT calculations : Predict ¹H/¹³C chemical shifts (e.g., using Gaussian or ORCA) to assign overlapping signals, such as aromatic protons near the sulfonamide group .
- COSY/NOESY : Identify coupling between the hydroxyethyl proton and adjacent CH₂ group to confirm stereochemistry .
- Machine learning : Tools like NMRshiftDB2 correlate experimental shifts with database entries for similar sulfonamides .
Basic: What are the recommended chromatographic methods for purity analysis?
Answer:
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~12–15 min). Monitor at 254 nm for aromatic absorption .
- TLC : Silica gel 60 F₂₅₄ plates; elute with ethyl acetate:hexane (3:7). Visualize under UV (254 nm) or with ninhydrin for amine traces .
Advanced: How can metabolic instability of the hydroxyethyl group be addressed in drug development?
Answer:
- Bioisosteric replacement : Substitute -CH(OH)- with -CH₂O- (ether) or -CH₂NH- (amine) to reduce oxidative metabolism .
- Prodrug strategy : Acetylate the hydroxyl group to form an ester, which is cleaved in vivo by esterases .
Validation : Microsomal stability assays (e.g., human liver microsomes) to compare half-lives of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
